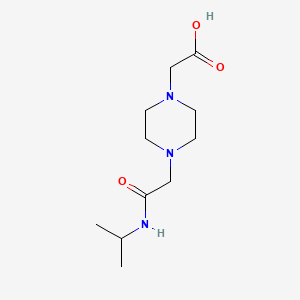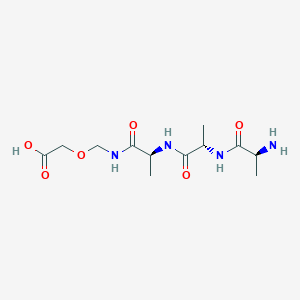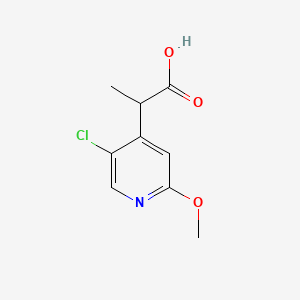
2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene is an organic compound with the molecular formula C₁₇H₁₉ClO₂S This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a chloro-phenylethyl group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene typically involves the reaction of 2-chloro-2-phenylethyl chloride with 1,3,5-trimethylbenzene in the presence of a sulfonylating agent. Common sulfonylating agents include sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using advanced reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of the sulfonyl group makes the benzene ring more susceptible to electrophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as FeBr₃, AlCl₃, and ZnCl₂ are commonly used as catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Sulfides or thiols.
Applications De Recherche Scientifique
2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or other cellular components, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromo-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene
- 2-(2-Iodo-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene
- 2-(2-Fluoro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene
Uniqueness
2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene is unique due to the presence of the chloro group, which can influence its reactivity and interaction with other molecules. The chloro group can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions compared to its bromo, iodo, or fluoro analogs .
Propriétés
Numéro CAS |
30158-42-0 |
|---|---|
Formule moléculaire |
C17H19ClO2S |
Poids moléculaire |
322.8 g/mol |
Nom IUPAC |
2-(2-chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C17H19ClO2S/c1-12-9-13(2)17(14(3)10-12)21(19,20)11-16(18)15-7-5-4-6-8-15/h4-10,16H,11H2,1-3H3 |
Clé InChI |
UTKPPSFDXPLIGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)CC(C2=CC=CC=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Hydroxy-3,5-dimethylphenyl)methylsulfonylmethyl]-4,6-dimethylphenol](/img/structure/B14020730.png)











